molecular formula C7H7BrMg B13394345 magnesium;methylbenzene;bromide

magnesium;methylbenzene;bromide

Cat. No.: B13394345
M. Wt: 195.34 g/mol
InChI Key: BVUQKCCKUOSAEV-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;methylbenzene;bromide involves the reaction of 4-bromotoluene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated systems and controlled environments ensures the consistency and purity of the product. Industrial reactors are designed to handle large volumes and maintain anhydrous conditions throughout the process .

Chemical Reactions Analysis

Types of Reactions

Magnesium;methylbenzene;bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

    Substituted Aromatics: When reacting with halides.

    Coupled Products: Various coupled organic molecules.

Scientific Research Applications

Magnesium;methylbenzene;bromide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;methylbenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate acts as a nucleophile, attacking electrophilic centers in various substrates. The reaction proceeds through a six-membered ring transition state, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;methylbenzene;bromide is unique due to its specific reactivity with carbonyl compounds and its ability to form complex organic molecules. Its methylbenzene group provides distinct steric and electronic properties that influence its reactivity compared to other Grignard reagents .

Properties

IUPAC Name

magnesium;methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUQKCCKUOSAEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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